

glycinamide ribonucleotide structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycinamide ribonucleotide

Cat. No.: B131140

[Get Quote](#)

Glycinamide Ribonucleotide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, fundamental building blocks of DNA and RNA. Its position in this essential metabolic pathway makes the enzymes involved in its synthesis and transformation attractive targets for therapeutic intervention, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the structure, chemical properties, and relevant experimental methodologies associated with GAR, tailored for professionals in the field of biochemical research and drug development.

Structure and Chemical Properties

Glycinamide ribonucleotide is composed of a glycine amide linked to the C1 position of a ribose-5-phosphate moiety. This structure is key to its role as a precursor in the purine ring assembly.

Chemical Structure

IUPAC Name: [(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Canonical SMILES: C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

InChI Key: OBQMLSFOUZUIOB-SHUEZRQSA-N

Physicochemical and Chemical Properties

A summary of the key quantitative data for **glycinamide ribonucleotide** is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of experiments and potential inhibitors.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ N ₂ O ₈ P	PubChem
Molecular Weight	286.18 g/mol	PubChem
CAS Number	10074-18-7	PubChem
Physical State	Colorless, syrupy liquid (isolated form)	(Ngu et al., 2022)
Water Solubility (predicted)	14.6 g/L	FooDB
logP (predicted)	-2.4	FooDB
pKa (Strongest Acidic, predicted)	1.23	FooDB
pKa (Strongest Basic, predicted)	8.14	FooDB
Stability	While specific experimental stability data for GAR is limited, ribonucleotides are generally susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. The phosphodiester bond is most stable around pH 4-5. The stability of the nucleobases themselves is also a factor, with cytosine being particularly labile.	(Oivanen et al., 1998; Levy & Miller, 1998)

Biological Significance: Role in De Novo Purine Biosynthesis

Glycinamide ribonucleotide is the second intermediate in the ten-step de novo purine biosynthesis pathway, which constructs the purine ring from simpler precursors. The pathway

begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The formation and subsequent transformation of GAR are critical steps in this pathway:

- Formation of GAR: **Glycinamide ribonucleotide** synthetase (GARS), also known as PurD, catalyzes the ATP-dependent condensation of phosphoribosylamine (PRA) and glycine to form GAR, ADP, and inorganic phosphate (Pi).[1]
- Formylation of GAR: **Glycinamide ribonucleotide** transformylase (GART), or PurN, then catalyzes the formylation of the amino group of the glycine moiety of GAR, using 10-formyltetrahydrofolate as the formyl donor, to produce **formylglycinamide ribonucleotide** (FGAR) and tetrahydrofolate.

The central role of these reactions in purine synthesis makes the enzymes GARS and GART significant targets for drug development.

Experimental Protocols

Chemical Synthesis of β -Glycinamide Ribonucleotide

The following is a consolidated protocol for the stereoselective synthesis of β -GAR, adapted from published procedures. This multi-step synthesis starts from D-ribose and involves the formation of a ribofuranosyl azide intermediate, followed by coupling with protected glycine and subsequent phosphorylation and deprotection steps.

Materials: D-ribose, acetic anhydride, pyridine, trimethylsilyl azide (TMSSN_3), tin(IV) chloride (SnCl_4), palladium on carbon (Pd/C), Cbz-glycine, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), sodium methoxide (NaOMe) in methanol, dibenzyl N,N-diisopropylphosphoramidite, tetrazole, hydrogen peroxide (H_2O_2), methanol (MeOH), dichloromethane (DCM), ethyl acetate (EtOAc), hexanes, silica gel for column chromatography.

Procedure:

- Protection of D-ribose: Acetylation of D-ribose is performed to protect the hydroxyl groups.

- Formation of Ribofuranosyl Azide: The protected ribose is converted to a β -ribofuranosyl azide using TMNS_3 and a Lewis acid catalyst like SnCl_4 .
- Reduction of Azide: The azide is reduced to the corresponding amine via hydrogenation using a Pd/C catalyst.
- Coupling with Cbz-Glycine: The resulting amine is coupled with N-benzyloxycarbonyl (Cbz)-protected glycine using DCC and DMAP as coupling agents.
- Purification: The product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
- Deprotection of Acetate: The acetyl protecting group at the 5'-position is removed using sodium methoxide in methanol.
- Phosphorylation: The 5'-hydroxyl group is phosphorylated using dibenzyl N,N-diisopropylphosphoramidite and tetrazole, followed by oxidation with hydrogen peroxide.
- Final Deprotection: All remaining protecting groups (Cbz, benzylidene, and benzyl) are removed by catalytic hydrogenation over Pd/C to yield β -GAR.
- Purification of Final Product: The final product is purified by filtration and lyophilization.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of GAR.

Sample Preparation:

- Dissolve the purified GAR sample (typically 1-5 mg) in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- The concentration should be optimized for the specific instrument and experiment but is generally in the range of 5-20 mM.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR:
 - Pulse Sequence: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Solvent Suppression: If residual H_2O signal is present, use a presaturation sequence.
 - Temperature: 298 K.
- ^{13}C NMR:
 - Pulse Sequence: A proton-decoupled ^{13}C experiment (e.g., ' zgpg30').
- ^{31}P NMR:
 - Pulse Sequence: A proton-decoupled ^{31}P experiment.

Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
- Chemical shifts are typically referenced to an internal standard or to the residual solvent signal.

X-ray Crystallography of Glycinamide Ribonucleotide Synthetase (GARS)

Determining the crystal structure of GARS, the enzyme that synthesizes GAR, provides invaluable insights into its mechanism and aids in structure-based drug design.

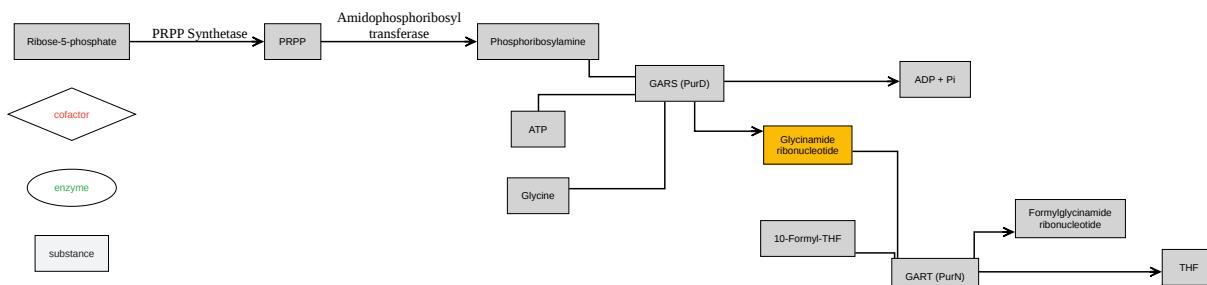
Protein Expression and Purification:

- The gene encoding GARS is typically cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
- The protein is overexpressed in a suitable host, such as *E. coli*.
- Purification is achieved through a series of chromatography steps, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.

Crystallization:

- Method: The hanging-drop vapor diffusion method is commonly used.[\[2\]](#)
- Conditions:
 - Protein Concentration: A high protein concentration is required, typically in the range of 10-30 mg/mL.[\[2\]](#)
 - Crystallization Solution: A screening process is used to identify the optimal crystallization conditions. A successful condition for *E. coli* GARS involved a reservoir solution containing polyethylene glycol (PEG) and a specific salt at a defined pH.
 - Temperature: Crystals are typically grown at a constant temperature, for example, 296 K.[\[2\]](#)

Data Collection and Structure Refinement:

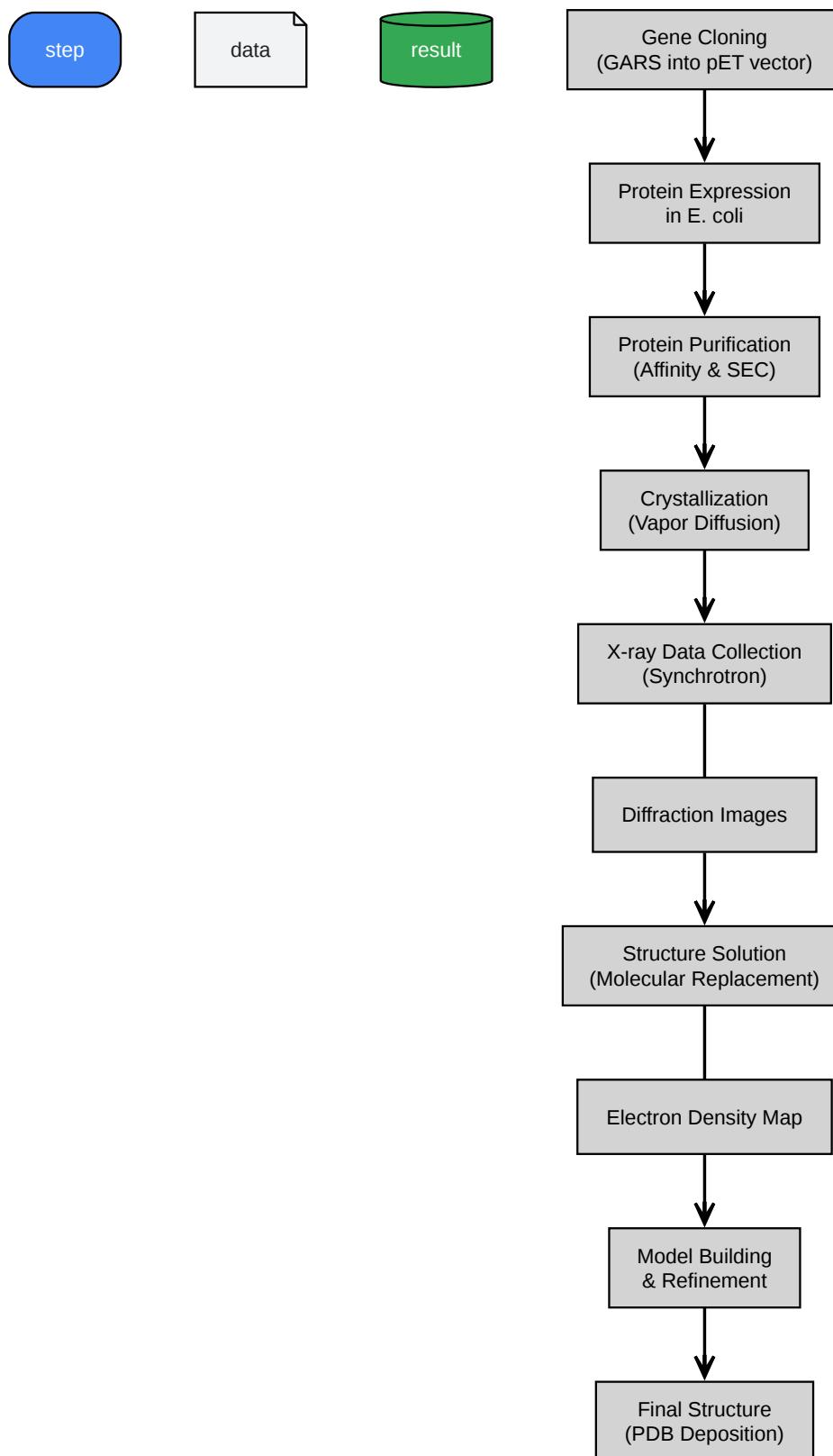

- X-ray Source: A synchrotron source is often used to obtain high-resolution diffraction data.
- Data Collection: Crystals are cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. Diffraction data is collected over a range of crystal orientations.
- Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
- Structure Solution: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD with selenomethionine-labeled protein).

- Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using crystallographic refinement software to improve the fit to the experimental data and to ensure good stereochemistry.

Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation and consumption of **glycinamide ribonucleotide**.



[Click to download full resolution via product page](#)

Caption: Initial steps of the de novo purine biosynthesis pathway.

Experimental Workflow for GARS Crystallography

The following diagram outlines a typical workflow for determining the crystal structure of **glycinamide ribonucleotide** synthetase.

[Click to download full resolution via product page](#)

Caption: Workflow for GARS X-ray crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. X-ray crystal structure of glycinate ribonucleotide synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein preparation, crystallization and preliminary crystallographic studies of *Bacillus subtilis* glycinate ribonucleotide transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [glycinate ribonucleotide structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b131140#glycinate-ribonucleotide-structure-and-chemical-properties\]](https://www.benchchem.com/product/b131140#glycinate-ribonucleotide-structure-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com